Cas no 100228-49-7 (Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI))

Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI) structure
100228-49-7 structure
Nome del prodotto:Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI)
Numero CAS:100228-49-7
MF:C29H34O11
MW:558.573669910431
CID:148067

Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI)
    • Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methyl
    • (+)-Crepiside H
    • Azuleno[4,5-b]furan, benzeneacetic acid deriv.
    • Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,[3aR-(3aa,4a,6aa,8b,9aa,9bb)]-
    • Benzeneaceticacid, 4-hydroxy-, 6'-ester with 8-(b-D-glucopyranosyloxy)decahydro-4-hydroxy-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one,[3aR-(3aa,4a,6aa,8b,9aa,9bb)]-
    • Crepiside H
    • Azuleno[4,5-b]furan-2(3H)-one, decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-β-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-, (3aR,4S,6aR,8S,9aR,9bR)- (9CI)
    • Inchi: 1S/C29H34O11/c1-12-8-18(31)23-14(3)28(36)40-27(23)22-13(2)19(10-17(12)22)38-29-26(35)25(34)24(33)20(39-29)11-37-21(32)9-15-4-6-16(30)7-5-15/h4-7,17-20,22-27,29-31,33-35H,1-3,8-11H2/t17-,18-,19-,20+,22-,23+,24+,25-,26+,27+,29+/m0/s1
    • Chiave InChI: HBASBIUAPMYXFM-TYONNASXSA-N
    • Sorrisi: O1C(=O)C(=C)[C@]2([H])[C@@H](O)CC(=C)[C@@]3([H])[C@@]([H])([C@@]12[H])C(=C)[C@@H](O[C@@H]1O[C@H](COC(CC2=CC=C(O)C=C2)=O)[C@@H](O)[C@H](O)[C@H]1O)C3

Proprietà calcolate

  • Massa esatta: 272.08309
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 40
  • XLogP3: -0.998

Proprietà sperimentali

  • Densità: 1.44±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 817.9±65.0 °C(Predicted)
  • PSA: 52.54
  • pka: 9.80±0.15(Predicted)

Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI) Letteratura correlata

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司